molecular formula C10H11NO3 B3027950 1-(4-Methoxypyridin-2-YL)cyclopropanecarboxylic acid CAS No. 1439899-56-5

1-(4-Methoxypyridin-2-YL)cyclopropanecarboxylic acid

Cat. No. B3027950
CAS RN: 1439899-56-5
M. Wt: 193.20
InChI Key: LFQGUEGXPAMXEH-UHFFFAOYSA-N
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Description

1-(4-Methoxypyridin-2-YL)cyclopropanecarboxylic acid is a compound that features a cyclopropane carboxylic acid moiety linked to a 4-methoxypyridin-2-yl group. This structure is related to various compounds that have been studied for their chemical properties and potential biological activities. For instance, compounds with the cyclopropane carboxylic acid core have been synthesized and evaluated for their antimycobacterial activities and as antibacterial agents . Additionally, the methoxyphenyl group, similar to the 4-methoxypyridin-2-yl group, has been involved in studies related to the one-electron oxidation of phenylcyclopropanecarboxylic acids .

Synthesis Analysis

The synthesis of compounds related to this compound often involves multi-step reactions starting from simple precursors. For example, cyclopropane carboxylic acid derivatives have been synthesized from tetrafluorobenzene or dichlorofluoronicotinic acid derivatives through routes that may include cyclization reactions . The synthesis of a compound with antiproliferative activity involved the condensation of a cyclopropane carboxylic acid with an indazole derivative . These methods highlight the versatility of cyclopropane carboxylic acids in chemical synthesis.

Molecular Structure Analysis

The molecular structure of cyclopropane carboxylic acid derivatives is characterized by the three-membered ring of the cyclopropane, which imparts strain and reactivity to the molecule. The crystal structure of a related compound showed the presence of a cyclopropane ring linked to an indazole and a methoxyphenyl group, indicating the potential for diverse interactions and conformations . The cyclopropane ring can adopt different conformations, such as the s-cis conformation, which has been observed to be generally more stable .

Chemical Reactions Analysis

Cyclopropane carboxylic acids and their derivatives participate in various chemical reactions. One study reported the one-electron oxidation of phenylcyclopropanecarboxylic acids, leading to the formation of radical cations or radical zwitterions, which then undergo decarboxylation or other fragmentation pathways . The reactivity of these radical species can be influenced by pH and the presence of substituents on the cyclopropane ring. In another context, cyclopropane rings have been shown to undergo ring-opening reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane carboxylic acid derivatives are influenced by their molecular structure. The strain in the cyclopropane ring and the nature of the substituents can affect the compound's stability, reactivity, and interaction with other molecules. For instance, the electron-donating methoxy group can influence the oxidation potential of the compound . The crystal structure analysis provides insights into the potential hydrogen bonding and molecular interactions that can occur, which are important for understanding the compound's behavior in different environments .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed . It may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using protective gloves/eye protection/face protection .

properties

IUPAC Name

1-(4-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-7-2-5-11-8(6-7)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQGUEGXPAMXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601219444
Record name 1-(4-Methoxy-2-pyridinyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1439899-56-5
Record name 1-(4-Methoxy-2-pyridinyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxy-2-pyridinyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methoxypyridin-2-YL)cyclopropanecarboxylic acid
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1-(4-Methoxypyridin-2-YL)cyclopropanecarboxylic acid
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1-(4-Methoxypyridin-2-YL)cyclopropanecarboxylic acid
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1-(4-Methoxypyridin-2-YL)cyclopropanecarboxylic acid
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